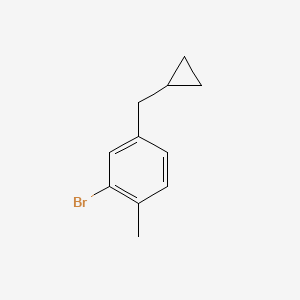
2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene” is an organic compound. It contains a benzene ring, which is a cyclic hydrocarbon . The molecule also includes a bromine atom, a cyclopropylmethyl group, and a methyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . A common method for synthesizing similar compounds is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene” includes a benzene ring with a bromine atom, a cyclopropylmethyl group, and a methyl group attached to it . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound could potentially participate in various chemical reactions. For instance, it might undergo Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds . Additionally, it could be involved in reactions such as protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene” would depend on its exact structure. Similar compounds, such as 2-bromo-4-methylpropiophenone, appear as a white or off-white crystalline powder and are sparingly soluble in water but exhibit good solubility in various organic solvents .Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis . It is often involved in reactions such as the Suzuki–Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene involves its role as an intermediate in various chemical reactions. In the Suzuki–Miyaura coupling, for instance, the reaction involves an oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various organic compounds.
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific reactions and conditions it is involved in .
Result of Action
As an intermediate in organic synthesis, the result of the action of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene is the formation of various other organic compounds . The specific molecular and cellular effects would depend on the final compounds that are synthesized using this intermediate.
Action Environment
The action, efficacy, and stability of 2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene are influenced by various environmental factors. These include the specific reaction conditions (such as temperature and pH), the presence of other reactants, and the use of catalysts .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(cyclopropylmethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-2-3-10(7-11(8)12)6-9-4-5-9/h2-3,7,9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCXWEGAJRYZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


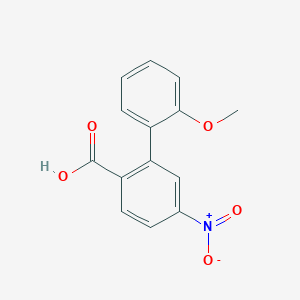
![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)


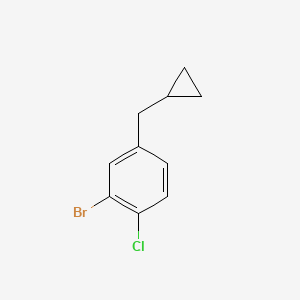
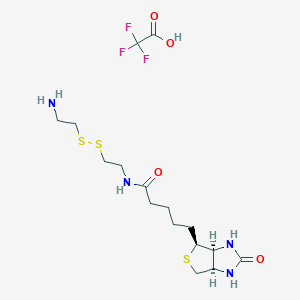


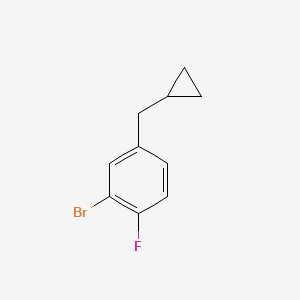


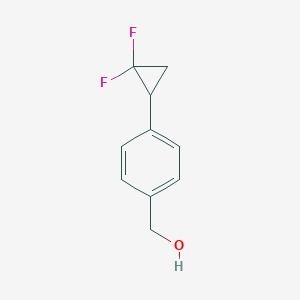
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)